![molecular formula C15H14Cl2N2O4S B2877481 2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-97-3](/img/structure/B2877481.png)
2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (2C4CPDM) is a synthetic organic compound with a wide range of applications in various scientific research fields. It is a white crystalline solid with a melting point of 158°C and a boiling point of 260°C. It is soluble in water and organic solvents, making it a useful reagent for laboratory experiments. 2C4CPDM is used in a variety of research applications, such as in the synthesis of heterocyclic compounds, as a catalyst for organic reactions, and as a substrate for enzymes. It has also been used to study the biochemical and physiological effects of various drugs and compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Anilinopyrimidines
2-Anilinopyrimidines: are compounds of significant interest due to their potential bioactivity, particularly as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines . The compound can be used in the microwave-assisted synthesis of 2-anilinopyrimidines by aromatic nucleophilic substitution with aniline derivatives. This method offers advantages such as reduced reaction times and fewer by-products compared to conventional heating .
Green Chemistry in Organic Synthesis
The compound serves as a precursor in the green synthesis of N-phenylmaleimides , which are used in Diels–Alder reactions . These reactions are part of a multi-step synthesis process that is designed to be minimally hazardous, environmentally friendly, and energy-efficient. N-phenylmaleimides have considerable interest due to their biological properties and use as intermediates in synthesis .
Anti-Inflammatory Agents
In the field of medicinal chemistry, derivatives of the compound are synthesized for their potential role as anti-inflammatory agents . These derivatives can be used to create substituted N-arylidene acetic acid hydrazides, which are evaluated for their anti-inflammatory properties .
Pharmaceutical Intermediates
The compound is utilized as an intermediate in the pharmaceutical industry. Its derivatives are important for the synthesis of various pharmaceutical agents, where the presence of the chloro and carbamoyl groups can be crucial for the biological activity of the final product .
Organic Chemistry Education
In educational settings, the compound can be used to teach advanced organic chemistry concepts. It provides a practical example of how substituted anilines can be used in synthesis reactions, demonstrating principles such as atom economy and waste reduction .
Synthesis of Phenylacetoxy Cellulosics
Another application is in the synthesis of phenylacetoxy cellulosics and their halogenated derivatives. These materials are of interest for their potential use in various industrial applications, including the development of new materials with specific properties .
Eigenschaften
IUPAC Name |
[2-chloro-4-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(9-12(14)17)15(20)18-13-6-4-3-5-11(13)16/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNVMPHDHUHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

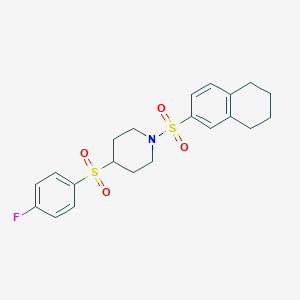

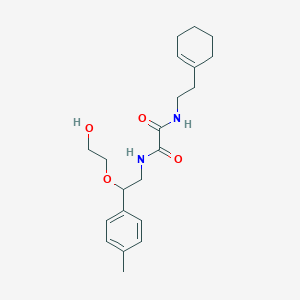

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2877405.png)

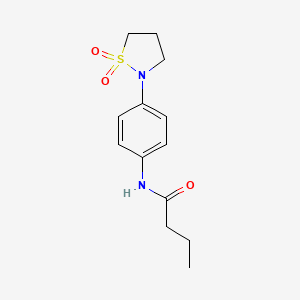
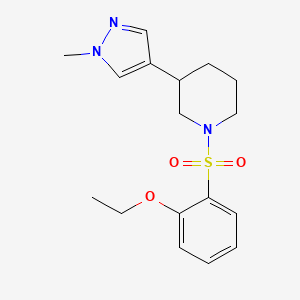
![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)
![6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2877413.png)
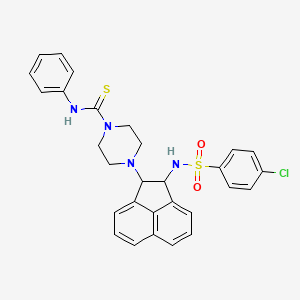
![3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2877416.png)
![4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877417.png)
